2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

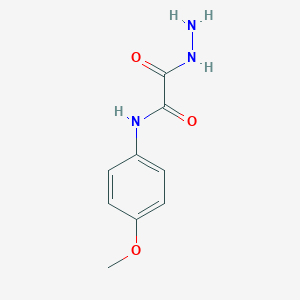

Chemical Structure

The compound features a hydrazine functional group attached to an acetamide moiety, with a methoxyphenyl substituent. The molecular structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing the acylhydrazone moiety, similar to this compound, exhibit diverse biological properties. These include:

- Antibacterial Activity : Many acylhydrazones have shown significant effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Antifungal and Anti-inflammatory Properties : Preliminary studies indicate activity against fungi and inflammation-related pathways.

Antimicrobial Activity

A study published in 2024 highlighted the synthesis of novel acylhydrazones, including derivatives similar to this compound. These compounds were tested for their antibacterial efficacy against MRSA and other resistant strains. The results demonstrated that certain synthesized compounds had comparable or superior antibacterial activity compared to established antibiotics .

Table 1: Antibacterial Activity of Acylhydrazones

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA (ATCC 43300) | 8 µg/mL |

| Acylhydrazone A | Escherichia coli | 16 µg/mL |

| Acylhydrazone B | Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Activity

In vitro studies have shown that acylhydrazones can induce apoptosis in cancer cell lines. For instance, a derivative of this compound was tested against HCT-116 colon cancer cells, showing significant cytotoxicity with an IC50 value of approximately 15 µM .

Case Study: Cytotoxicity in Cancer Cells

A specific study focused on the compound's effect on various cancer cell lines:

- Cell Lines Tested : HCT-116, MCF-7 (breast cancer), and HeLa (cervical cancer).

- Findings : The compound exhibited selective cytotoxicity towards HCT-116 cells while showing lower toxicity towards normal fibroblast cells.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to cell death.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anticancer Properties

Research indicates that 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide exhibits promising anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanisms underlying its anticancer effects are still under investigation but may involve the inhibition of specific signaling pathways related to cell survival and proliferation.

2. Enzyme Inhibition

The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for regulating acetylcholine levels in the nervous system, impacting cognitive functions such as memory and learning. By inhibiting these enzymes, this compound may offer therapeutic benefits in treating neurodegenerative diseases.

3. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications aimed at combating bacterial and fungal infections.

Synthesis of this compound

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. The general synthetic route includes:

- Formation of the Hydrazine Derivative : The initial step involves reacting appropriate hydrazine derivatives with acetylated phenolic compounds.

- Condensation Reaction : The hydrazine derivative is then subjected to condensation with 4-methoxyacetophenone to form the target compound.

- Purification : The final product is purified using crystallization or chromatography techniques.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 75% .

- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that the compound could enhance cognitive function by modulating acetylcholine levels through enzyme inhibition.

Eigenschaften

IUPAC Name |

2-hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-15-7-4-2-6(3-5-7)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHSLEPUZVJIRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364864 |

Source

|

| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20580-47-6 |

Source

|

| Record name | 2-Hydrazinyl-N-(4-methoxyphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.